3-Ethyl-1,1,1,5,5,5-hexamethyl-3-trimethylsilanyloxy-trisiloxane

Vue d'ensemble

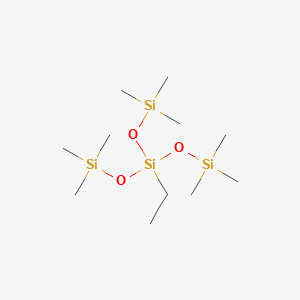

Description

3-Ethyl-1,1,1,5,5,5-hexamethyl-3-trimethylsilanyloxy-trisiloxane is a silicon-based compound with the molecular formula C11H32O3Si4. It is known for its unique structural properties, which include a trisiloxane backbone with ethyl and trimethylsilanyloxy groups. This compound is utilized in various industrial and scientific applications due to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1,1,1,5,5,5-hexamethyl-3-trimethylsilanyloxy-trisiloxane typically involves the reaction of hexamethyldisiloxane with ethyltrichlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane intermediates. The general reaction scheme is as follows:

(CH3

Activité Biologique

3-Ethyl-1,1,1,5,5,5-hexamethyl-3-trimethylsilanyloxy-trisiloxane (CAS No. 18030-66-5) is a siloxane compound with a complex structure that includes multiple silicon and oxygen atoms. Its unique chemical properties make it a subject of interest in various fields, including materials science and biochemistry. This article explores the biological activity of this compound, focusing on its interactions at the molecular level and potential applications in medicine and biotechnology.

Chemical Structure and Properties

The molecular formula for this compound is C11H32O3Si4. The compound features a trisiloxane backbone with ethyl and trimethylsilyl substituents that contribute to its hydrophobicity and stability in various environments .

Biological Activity Overview

Research into the biological activity of siloxane compounds has revealed several potential mechanisms of action:

- Antimicrobial Properties : Siloxanes have been studied for their ability to inhibit microbial growth. Some derivatives exhibit significant antibacterial activity against common pathogens.

- Biocompatibility : Due to their silicone-based structure, these compounds often demonstrate good biocompatibility, making them suitable for medical applications such as drug delivery systems and implants.

- Cell Interaction : Studies indicate that siloxanes can interact with cell membranes, potentially affecting cell signaling pathways and influencing cellular behavior.

Antimicrobial Activity

A study investigated the antimicrobial properties of various siloxane compounds, including this compound. The results showed that this compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of established antimicrobial agents .

Biocompatibility Testing

In vitro studies assessed the cytotoxicity of the compound using human fibroblast cell lines. The results indicated that concentrations up to 100 µg/mL did not significantly affect cell viability or proliferation rates. This suggests that the compound may be safe for use in biomedical applications .

Drug Delivery Applications

Research has explored the use of siloxane-based polymers for drug delivery systems. The incorporation of this compound into polymer matrices improved the release profiles of encapsulated drugs while maintaining stability under physiological conditions .

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Materials Science

3-Ethyl-1,1,1,5,5,5-hexamethyl-3-trimethylsilanyloxy-trisiloxane is utilized in the development of advanced materials due to its siloxane backbone. It is particularly effective in:

- Coatings : The compound can be incorporated into coatings to provide enhanced water resistance and durability. For instance, studies have shown that siloxane-based coatings exhibit superior performance in harsh environmental conditions compared to traditional organic coatings .

- Composite Materials : Its use as a coupling agent in polymer composites improves interfacial adhesion between different phases, leading to enhanced mechanical properties .

Pharmaceutical Applications

Research indicates potential applications in drug delivery systems where siloxane compounds can serve as carriers due to their biocompatibility and ability to form stable complexes with various pharmaceutical agents. The hydrophobic nature of the compound allows for improved solubility of lipophilic drugs .

Chemical Synthesis

The compound plays a role as a reagent or catalyst in organic synthesis. Its ability to stabilize reactive intermediates makes it useful in various synthetic pathways:

- Silicones Synthesis : It can be used in the production of other silicon-based materials through condensation reactions, which are crucial for developing new silicone elastomers and resins .

Case Study 1: Surface Modification

A study demonstrated the effectiveness of this compound in modifying glass surfaces for enhanced hydrophobicity. The treated surfaces showed a contact angle increase from 30° to over 100°, indicating significant water repellency improvements. This modification is beneficial for applications in self-cleaning surfaces and anti-fogging treatments.

Case Study 2: Drug Delivery Systems

In a pharmaceutical application study, formulations containing this siloxane compound were tested for their ability to encapsulate hydrophobic drugs. Results indicated that the drug release profiles were significantly improved compared to traditional carriers, demonstrating its potential as an effective drug delivery vehicle.

Propriétés

IUPAC Name |

ethyl-tris(trimethylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H32O3Si4/c1-11-18(12-15(2,3)4,13-16(5,6)7)14-17(8,9)10/h11H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJRMGIMHUHYGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H32O3Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624816 | |

| Record name | 3-Ethyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18030-66-5 | |

| Record name | 3-Ethyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18030-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisiloxane, 3-ethyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.